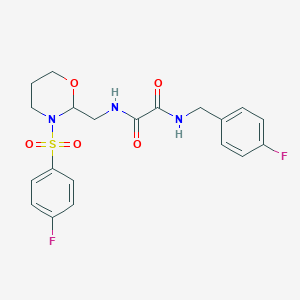

N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide

Description

Historical Development of Oxalamide Chemistry

The exploration of oxalamide chemistry traces its origins to the mid-20th century, with early studies focusing on simple derivatives such as oxamide itself, a diamide of oxalic acid. Initially synthesized via the oxidation of hydrogen cyanide to cyanogen followed by hydrolysis, oxamide found early industrial applications as a slow-release nitrogen source in fertilizers and a stabilizer for nitrocellulose propellants. Its structural simplicity belied its versatility, as the rigid hydrogen-bonding network of the oxalamide moiety enabled applications in materials science, including self-assembled monolayers.

By the early 21st century, advances in catalytic methods expanded the synthetic repertoire for oxalamides. A pivotal development emerged in 2020 with the introduction of ruthenium-catalyzed acceptorless dehydrogenative coupling (ADC) of ethylene glycol and amines, which enabled the atom-efficient synthesis of oxalamides with concurrent hydrogen gas evolution. This methodology represented a paradigm shift from traditional routes relying on oxalyl chloride or carbonylation, which often generated stoichiometric waste. Concurrently, the discovery of oxalamides as organogelators highlighted their utility in materials science, with bis(amino acid) oxalamide derivatives forming thixotropic networks in vegetable oils. These innovations laid the groundwork for the design of complex fluorinated oxazinan-oxalamide hybrids, such as N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide , which integrate multiple pharmacophoric elements into a single scaffold.

Scientific Significance of 1,3-Oxazinan-Oxalamide Derivatives

The structural complexity of 1,3-oxazinan-oxalamide derivatives confers unique physicochemical and biological properties. The 1,3-oxazinan ring, a six-membered heterocycle containing oxygen and nitrogen, introduces conformational rigidity that enhances binding selectivity to biological targets. For instance, This compound features two fluorinated aromatic systems—a 4-fluorobenzyl group and a 4-fluorophenylsulfonyl moiety—that modulate lipophilicity and metabolic stability. The sulfonyl group further enhances hydrogen-bond acceptor capacity, potentially improving target engagement in enzymatic pockets.

Oxalamide linkages, as seen in this compound, serve as robust hydrogen-bonding motifs that stabilize secondary structures in supramolecular assemblies. This property has been exploited in the development of organogelators, where oxalamide derivatives form thermoreversible networks through intermolecular hydrogen bonding. In pharmaceutical contexts, oxalamides are prized as ligands for transition-metal catalysts, facilitating cross-coupling reactions such as the Ullmann-Goldberg amination. The integration of fluorinated groups aligns with broader trends in medicinal chemistry, where fluorine substitution is leveraged to fine-tune pharmacokinetic profiles, as evidenced by anticoagulants like Lixiana and HIV-1 entry inhibitors.

Research Objectives and Investigative Scope

Current research on This compound prioritizes three objectives:

- Synthetic Methodology Optimization : Developing efficient routes to access this multicyclic oxalamide. Challenges include regioselective sulfonylation of the oxazinan ring and achieving high yields in the final coupling step. Innovations may draw from ruthenium-catalyzed ADC or solid-phase peptide synthesis techniques.

- Structure-Activity Relationship (SAR) Profiling : Systematically varying substituents on the oxazinan ring, sulfonyl group, and fluorinated aromatics to elucidate contributions to bioactivity. For example, replacing the 4-fluorophenylsulfonyl group with a methylsulfonyl or nitrobenzenesulfonyl moiety could reveal steric and electronic preferences in target binding.

- Functional Characterization : Evaluating the compound’s potential as a kinase inhibitor, antiviral agent, or supramolecular building block. Preliminary analog studies suggest oxazinan-oxalamides inhibit tyrosine kinases involved in oncogenic signaling, while their gelation properties in nonpolar solvents hint at applications in drug delivery systems.

Properties

IUPAC Name |

N'-[(4-fluorophenyl)methyl]-N-[[3-(4-fluorophenyl)sulfonyl-1,3-oxazinan-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21F2N3O5S/c21-15-4-2-14(3-5-15)12-23-19(26)20(27)24-13-18-25(10-1-11-30-18)31(28,29)17-8-6-16(22)7-9-17/h2-9,18H,1,10-13H2,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SZBHYRCSZONFCX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(OC1)CNC(=O)C(=O)NCC2=CC=C(C=C2)F)S(=O)(=O)C3=CC=C(C=C3)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21F2N3O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

453.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide typically involves multi-step organic reactions. The initial step often includes the formation of the oxazinan ring, followed by the introduction of the fluorobenzyl group. The final step involves the formation of the oxalamide linkage under controlled conditions. Common reagents used in these reactions include fluorobenzyl bromide, oxalyl chloride, and various catalysts to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide can undergo various types of chemical reactions, including:

Oxidation: This reaction can introduce additional functional groups or modify existing ones.

Reduction: This reaction can be used to remove oxygen-containing groups or reduce double bonds.

Substitution: This reaction can replace one functional group with another, often using nucleophilic or electrophilic reagents.

Common Reagents and Conditions

Common reagents for these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, pressures, and the use of solvents to facilitate the reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a ketone or aldehyde, while reduction could produce an alcohol or amine.

Scientific Research Applications

N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Medicine: Investigated for its potential as a pharmaceutical intermediate or active ingredient.

Industry: Used in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and altering their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Research Implications and Gaps

- Structural Uniqueness : The target compound’s sulfonylated oxazinan moiety distinguishes it from simpler oxalamides and warrants further investigation into its conformational stability and binding interactions.

- Data Limitations : Key parameters such as synthetic yield, solubility, and explicit biological activity for the target compound are absent in the provided evidence, highlighting the need for targeted studies.

Biological Activity

N1-(4-fluorobenzyl)-N2-((3-((4-fluorophenyl)sulfonyl)-1,3-oxazinan-2-yl)methyl)oxalamide is a novel compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article delves into its biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

It has a molecular weight of approximately 401.45 g/mol. The presence of fluorine atoms and sulfonyl groups in its structure suggests potential interactions with biological targets.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate cellular pathways. Preliminary studies indicate that it may act as an inhibitor of histone deacetylases (HDACs), which are crucial in regulating gene expression and are implicated in various cancers.

Antitumor Activity

Recent investigations have demonstrated that this compound exhibits significant antitumor properties. In vitro studies showed that it can induce apoptosis in cancer cell lines, such as SKM-1 (human myelodysplastic syndrome cells), by increasing the levels of acetylated histones, thereby affecting cell cycle regulation and promoting cell death .

Pharmacokinetics

The pharmacokinetic profile of this compound indicates favorable absorption and distribution characteristics in vivo. Studies on mouse models revealed minimal metabolic differences across species, suggesting a stable pharmacological profile .

Study 1: In Vitro Anticancer Activity

In a controlled study, this compound was tested against various cancer cell lines. The results indicated that the compound significantly inhibited cell proliferation at concentrations ranging from 10 to 50 μM. The mechanism was linked to the induction of G1 phase cell cycle arrest and apoptosis through the upregulation of pro-apoptotic markers .

| Cell Line | IC50 (μM) | Mechanism |

|---|---|---|

| SKM-1 | 25 | HDAC inhibition, apoptosis |

| MCF7 (breast) | 30 | Cell cycle arrest |

| A549 (lung) | 20 | Increased acetyl-histone levels |

Study 2: In Vivo Efficacy

In xenograft models using SKM-1 cells, oral administration of the compound resulted in a significant reduction in tumor size compared to control groups. The treatment was well-tolerated with no observed toxic effects on vital organs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.